TCS 2510

Description

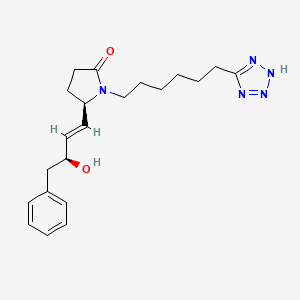

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYPJSNXPZTEHL-VJKINUSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of TCS 2510: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

TCS 2510 is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] Its primary function is to mimic the action of the endogenous ligand PGE2 at this specific receptor, thereby activating downstream signaling pathways. This selective activation makes this compound a valuable research tool for elucidating the physiological and pathophysiological roles of the EP4 receptor and a potential therapeutic agent in various disease contexts, including metabolic disorders and inflammatory conditions.[1]

Mechanism of Action

This compound exerts its effects by binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR). The activation of the EP4 receptor by this compound primarily initiates the Gαs signaling cascade.[4] This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to a cellular response.

Furthermore, studies have shown that this compound can enhance the abundance of active β-catenin, suggesting a potential cross-talk with the Wnt signaling pathway. This multifaceted signaling capacity underlies the diverse biological effects observed upon treatment with this compound.

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound for the EP4 receptor.

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 2.5 nM | Not Specified | Not Specified | |

| Ki | 1.2 nM | Not Specified | Not Specified | |

| EC50 (cAMP) | 20 nM | Mouse | GLUTag cells | |

| IC50 (Impedance) | 15 nM | Mouse | GLUTag cells |

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway activated by this compound.

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published research and offer a framework for investigating the function of this compound.

Cell Culture

-

Cell Line: GLUTag cells, a murine enteroendocrine cell line, are commonly used to study the effects of this compound on glucagon-like peptide-1 (GLP-1) secretion.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded into appropriate well plates (e.g., 24-well or 96-well) and allowed to reach a confluency of 70-80%.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate the release of GLP-1 from cultured enteroendocrine cells.

-

Cell Seeding: Seed GLUTag cells in 24-well plates at a density of approximately 2 x 10^5 cells per well and culture for 48 hours.

-

Pre-incubation: Wash the cells twice with a Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA). Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C to establish a baseline.

-

Treatment: Aspirate the pre-incubation buffer and add 500 µL of KRBB containing various concentrations of this compound (e.g., 0.001 to 100 µM) or a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). A positive control, such as 10 mM glucose, can also be included. Incubate the plates for 2 hours at 37°C.

-

Sample Collection: After incubation, collect the supernatant from each well. To prevent GLP-1 degradation, add a dipeptidyl peptidase-4 (DPP-4) inhibitor to the collected samples.

-

Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Normalization: To account for variations in cell number, lyse the cells remaining in each well and determine the total protein concentration using a BCA protein assay. Normalize the measured GLP-1 concentration to the total protein content for each well.

Intracellular cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP levels following stimulation with this compound.

-

Cell Seeding: Seed GLUTag cells in a 96-well plate at a suitable density and culture overnight.

-

Pre-treatment: Prior to stimulation, cells are often pre-treated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP and enhance the signal.

-

Stimulation: Replace the culture medium with a stimulation buffer (e.g., KRBB) containing various concentrations of this compound. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's protocol. The results are typically expressed as pmol of cAMP per well or normalized to the protein concentration.

Applications in Drug Development and Research

The selective nature of this compound makes it a critical tool for dissecting the multifaceted roles of the EP4 receptor in health and disease. Its ability to modulate key physiological processes has led to its investigation in several areas:

-

Metabolic Diseases: By stimulating the secretion of incretin hormones like GLP-1, this compound has shown potential in the context of type 2 diabetes and obesity research.

-

Inflammation and Immunology: The EP4 receptor is known to play a role in modulating inflammatory responses. This compound can be used to explore the therapeutic potential of EP4 agonism in inflammatory diseases.

-

Bone Metabolism: The EP4 receptor is involved in bone formation, and agonists like this compound are being investigated for their potential in treating conditions like osteoporosis.

-

Neuroscience: The presence and function of EP4 receptors in the central nervous system suggest that this compound could be a valuable tool for studying neuroinflammation and other neurological disorders.

References

TCS 2510: A Comprehensive Technical Guide to its EP4 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 2510, also known as CAY10598, is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its remarkable selectivity over other prostanoid receptors makes it an invaluable tool for investigating the physiological and pathophysiological roles of the EP4 receptor. This document provides an in-depth technical guide to the selectivity profile of this compound, including detailed experimental protocols and an overview of the associated signaling pathways.

Quantitative Selectivity and Potency

The selectivity of this compound for the human EP4 receptor has been rigorously determined through radioligand binding assays and functional assays. The following tables summarize the quantitative data, demonstrating its high affinity and potency at the EP4 receptor with negligible interaction with other prostanoid receptors.

Table 1: Radioligand Binding Affinity of this compound at Prostanoid Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| EP4 | 1.2[1] |

| EP1 | >10,000 |

| EP2 | >10,000 |

| EP3 | >10,000 |

| DP | >10,000 |

| FP | >10,000 |

| IP | >10,000 |

| TP | >10,000 |

Data derived from studies on cloned human prostanoid receptors.

Table 2: Functional Potency of this compound at the EP4 Receptor

| Assay Type | Parameter | Value (nM) |

| cAMP Stimulation | EC50 | 2.5[1] |

EC50 value determined in HEK-293 cells expressing the recombinant human EP4 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.

Radioligand Binding Assays for Prostanoid Receptor Selectivity

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound at a panel of cloned human prostanoid receptors.

a. Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells stably expressing individual human prostanoid receptor subtypes (EP1, EP2, EP3, EP4, DP, FP, IP, or TP) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA assay.

b. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the respective receptor-expressing cell membranes, a specific radioligand for that receptor subtype (e.g., [3H]-PGE2 for EP receptors), and varying concentrations of the unlabeled test compound (this compound).

-

The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the respective receptor.

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

c. Data Analysis:

-

The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of TCS 2510

A Note on the Mechanism of Action of TCS 2510

It is critical to establish at the outset that this compound is a potent and highly selective prostaglandin E2 (PGE2) EP4 receptor agonist .[1][2] The initial query regarding its function as a CXCR2 antagonist is incorrect. This guide will therefore focus on the well-documented downstream signaling pathways activated by this compound through its agonism of the EP4 receptor. For the benefit of the reader, a separate, concise overview of CXCR2 antagonist signaling is provided in a distinct section to address the potential interest in that pathway.

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit (Gαs).[3][4] This interaction initiates a cascade of intracellular events that are pivotal in various physiological and pathophysiological processes, including inflammation, bone metabolism, and cellular proliferation.

Core Signaling Pathways of this compound as an EP4 Agonist

Activation of the EP4 receptor by this compound triggers several key downstream signaling cascades. The most prominent of these are the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.

The Gαs-cAMP-PKA Signaling Pathway

The canonical signaling pathway for the EP4 receptor involves its coupling to Gαs. Upon binding of this compound, the Gαs subunit is activated, leading to the stimulation of adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

Activated PKA can then phosphorylate a multitude of downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), which in turn modulates the expression of various genes. This pathway is fundamental to many of the physiological effects of EP4 agonism. For instance, this compound has been shown to produce a concentration-dependent increase in cAMP levels in GLUTag cells.

The PI3K/Akt Signaling Pathway

Beyond the classical cAMP pathway, EP4 receptor activation can also engage the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell survival, proliferation, and metabolism. In the context of EP4 signaling, this can occur through Gβγ subunits released upon G-protein activation or through other intermediary proteins.

Activation of PI3K leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by kinases like PDK1. Once active, Akt phosphorylates a wide array of substrates that regulate cellular processes, including cell growth, apoptosis, and glucose metabolism. In LoVo colon cancer cells, for example, EP2 and EP4 activation upregulates the PI3K/Akt cell survival pathway.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, are also modulated by EP4 receptor agonism. This pathway is central to the regulation of cell proliferation, differentiation, and survival. Activation can be initiated through various mechanisms downstream of the EP4 receptor, including via PKA or through G-protein-independent signaling involving β-arrestin.

The core of the ERK pathway involves a three-tiered kinase cascade: a MAPK kinase kinase (e.g., Raf) phosphorylates and activates a MAPK kinase (MEK), which in turn phosphorylates and activates a MAPK (ERK). Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression. In human osteoblastic cells, the regulation of the Sost gene by mechanical strain, which is mediated by PGE2, requires EP4 and subsequent ERK signaling.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Ki) | 1.2 nM | EP4 Receptor | |

| Functional Potency (EC50) | 2.5 nM | EP4 Receptor | |

| cAMP Accumulation (EC50) | 20 nM | GLUTag cells | |

| Cell Impedance (IC50) | 15 nM | GLUTag cells | |

| Selectivity | No significant binding at other prostaglandin receptors up to 14 µM | Various |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Protocol 1: cAMP Level Measurement in GLUTag Cells

-

Objective: To quantify the effect of this compound on intracellular cAMP accumulation.

-

Cell Culture: GLUTag cells are cultured in standard DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of this compound (e.g., 0.001 µM to 100 µM) for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP concentrations are determined using a competitive enzyme immunoassay (EIA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

-

Data are normalized to basal cAMP levels (vehicle control) and plotted against the logarithm of the agonist concentration to determine the EC50 value.

-

Protocol 2: GLP-1 Secretion Assay

-

Objective: To measure the ability of this compound to stimulate glucagon-like peptide-1 (GLP-1) secretion.

-

Cell Culture: GLUTag cells are used as a model system for L-cells.

-

Methodology:

-

GLUTag cells are seeded in 24-well plates and grown to an appropriate density.

-

Prior to the experiment, cells are washed with a basal secretion buffer (e.g., KRB buffer).

-

Cells are then incubated with various concentrations of this compound for a defined period (e.g., 2 hours).

-

The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.

-

The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

-

Results are expressed as a fold increase over the basal secretion from vehicle-treated cells.

-

Overview of CXCR2 Antagonist Downstream Signaling

For clarification, this section briefly describes the signaling pathways inhibited by CXCR2 antagonists , which are distinct from the agonistic action of this compound. CXCR2 is a GPCR that primarily couples to Gαi and Gαq proteins. Its activation by chemokines like CXCL8 (IL-8) is a key driver of neutrophil recruitment and inflammation.

CXCR2 antagonists function by blocking these downstream events:

-

Gαi/q Protein Inhibition: Antagonists prevent the dissociation of the G-protein complex, thereby inhibiting downstream effectors.

-

Phospholipase C (PLC) Inhibition: Activation of Gαq normally stimulates PLC, which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while DAG activates Protein Kinase C (PKC). CXCR2 antagonists block this entire cascade.

-

Inhibition of Ca2+ Mobilization: By preventing IP3 generation, antagonists inhibit the rapid increase in intracellular calcium that is essential for cell activation and chemotaxis.

-

PI3K/Akt and MAPK Pathway Inhibition: CXCR2 activation also engages the PI3K/Akt and MAPK pathways, which are crucial for cell survival, migration, and proliferation. Antagonists effectively suppress these pro-inflammatory and pro-survival signals.

The net effect of a CXCR2 antagonist is the attenuation of neutrophil chemotaxis, degranulation, and inflammatory mediator release, which is a therapeutic strategy for various inflammatory diseases and cancer.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TCS 2510 and in vitro cAMP Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 2510 is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a Gs protein-coupled receptor. Its activation initiates a signaling cascade that leads to the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, with a specific focus on its role in stimulating cAMP production. This document details the underlying signaling pathways, provides established experimental protocols for quantifying cAMP levels in response to this compound, and presents a summary of key quantitative data from various in vitro studies. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively design and execute in vitro studies involving this compound and cAMP signaling.

Introduction to this compound and the EP4 Receptor

This compound is a small molecule agonist that exhibits high selectivity for the EP4 receptor.[1] The EP4 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a lipid signaling molecule with diverse physiological and pathological roles. Upon agonist binding, the EP4 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[2][3][4] This elevation in intracellular cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of cellular substrates to modulate cellular function.

Signaling Pathway of this compound-Induced cAMP Production

The activation of the EP4 receptor by this compound triggers a well-defined signaling cascade, as illustrated in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Facilitation of signal onset and termination by adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual regulation of adenylate cyclase. A signal transduction mechanism of membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of TCS 2510 in the Inhibition of Tumor Necrosis Factor-Alpha (TNF-α): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCS 2510 is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its inhibitory action on the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a critical aspect of its therapeutic potential in inflammatory diseases. This guide elucidates the core mechanism of action, detailing the signaling pathways involved, presenting quantitative data from relevant studies, and providing comprehensive experimental protocols for further research. The primary mechanism hinges on the activation of the EP4 receptor, leading to a cascade of intracellular events that ultimately suppress the transcription of the TNF-α gene.

Core Mechanism: EP4 Receptor-Mediated Suppression of TNF-α

This compound mimics the action of endogenous PGE2 by binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR). The activation of the EP4 receptor by this compound initiates a signaling cascade that curtails the production of TNF-α, a key mediator of inflammation.

The canonical signaling pathway is as follows:

-

EP4 Receptor Binding: this compound binds to the EP4 receptor on the surface of immune cells, such as macrophages.

-

G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Transcriptional Repression of TNF-α: PKA, through a series of downstream phosphorylation events, ultimately leads to the suppression of TNF-α gene transcription. This can occur through various mechanisms, including the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of anti-inflammatory pathways.

This pathway effectively positions this compound as a modulator of the inflammatory response, dampening the production of a pivotal pro-inflammatory cytokine.

Quantitative Data on EP4 Agonist-Mediated TNF-α Inhibition

Table 1: Inhibition of LPS-Induced TNF-α Production in Mouse Peritoneal Neutrophils by a Selective EP4 Agonist (ONO-AE1-329)

| Treatment Condition | TNF-α Production (% of LPS control) |

| LPS (1 µg/mL) | 100% |

| LPS + ONO-AE1-329 (10⁻⁸ M) | ~60% |

| LPS + ONO-AE1-329 (10⁻⁷ M) | ~40% |

| LPS + ONO-AE1-329 (10⁻⁶ M) | ~20% |

Data extrapolated from a study demonstrating the suppressive effect of an EP4-selective agonist on TNF-α production. The study found that the suppression of TNF-α was primarily mediated by the EP4 receptor.

Table 2: Inhibition of Endotoxin-Induced TNF-α Secretion in Rat Macrophages by a Selective EP4 Agonist (ONO-AE1-437)

| Macrophage Type | ONO-AE1-437 Concentration (nmol/liter) | TNF-α Secretion (% of Endotoxin control) |

| Kupffer Cells | 1 | Significantly Inhibited |

| Kupffer Cells | 10 | Significantly Inhibited |

| Kupffer Cells | 100 | Significantly Inhibited |

| Splenic Macrophages | 1 | Significantly Inhibited |

| Splenic Macrophages | 10 | Significantly Inhibited |

| Splenic Macrophages | 100 | Significantly Inhibited |

This study highlights that the addition of the EP4 agonist ONO-AE1-437 significantly inhibited TNF-α secretion in both control and acute ethanol-loaded rats[1].

Experimental Protocols

In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol outlines a typical experiment to assess the efficacy of this compound in inhibiting TNF-α production in a macrophage cell line.

3.1.1. Materials

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Human or Mouse TNF-α ELISA Kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

3.1.2. Methodology

-

Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10⁵ cells/well in complete culture medium and incubate overnight.

-

Cell Treatment:

-

The following day, remove the culture medium.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) diluted in fresh culture medium for 1 hour. Include a vehicle control (e.g., DMSO).

-

-

LPS Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-only control.

Intracellular cAMP Measurement

To confirm the mechanism of action, the effect of this compound on intracellular cAMP levels can be assessed.

3.2.1. Materials

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

cAMP Assay Kit (e.g., competitive ELISA or FRET-based biosensor)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer (if required by the assay kit)

3.2.2. Methodology

-

Cell Seeding: Seed RAW 264.7 cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.

-

Cell Treatment:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

Stimulate the cells with varying concentrations of this compound for a short duration (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration.

Visualizations

Signaling Pathway of this compound-Mediated TNF-α Inhibition

References

An In-depth Technical Guide to TCS 2510: A Selective Prostaglandin EP4 Receptor Agonist for G-Protein Coupled Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCS 2510, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes, making this compound a valuable tool for researchers in academia and the pharmaceutical industry. This document details the compound's pharmacological properties, downstream signaling pathways, and provides exemplary experimental protocols for its use in in vitro studies.

Introduction to this compound

This compound is a synthetic, non-prostanoid small molecule that acts as a selective agonist for the EP4 receptor.[1][2] Its high selectivity and potency make it a valuable chemical probe for elucidating the physiological roles of the EP4 receptor and for investigating its therapeutic potential in various disease models, including metabolic diseases.[3][4][5]

Physicochemical and Pharmacological Properties

This compound is characterized by its specific interaction with the EP4 receptor, exhibiting high affinity and agonist activity.

| Property | Value | Reference |

| Chemical Name | (5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone | |

| Molecular Formula | C₂₁H₂₉N₅O₂ | |

| Molecular Weight | 383.49 g/mol | |

| CAS Number | 346673-06-1 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in ethanol | |

| Storage | Store at -20°C |

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Parameter | Receptor | Species | Assay Type | Value | Reference |

| EC₅₀ | EP4 | Not Specified | Functional Assay | 2.5 nM | |

| Kᵢ | EP4 | Not Specified | Binding Assay | 1.2 nM | |

| EC₅₀ | EP4 | Not Specified | cAMP Accumulation | 20 nM | |

| IC₅₀ | Not Specified | Not Specified | Cell Impedance | 15 nM |

This compound displays no significant binding at other prostanoid receptors at concentrations up to 14 μM.

Signaling Pathways of the EP4 Receptor

The EP4 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the EP4 receptor by an agonist like this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Caption: EP4 Receptor Signaling Pathway.

Experimental Protocols

The following is a detailed protocol for a representative in vitro experiment to determine the potency of this compound in stimulating cAMP production in a cell line expressing the human EP4 receptor.

Objective: To determine the EC₅₀ of this compound for the human EP4 receptor using a cAMP accumulation assay.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Forskolin (positive control)

-

IBMX (phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

384-well white opaque microplates

Experimental Workflow:

Caption: Workflow for cAMP Accumulation Assay.

Detailed Procedure:

-

Cell Culture:

-

Maintain HEK293-hEP4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Passage cells every 2-3 days when they reach 80-90% confluency.

-

-

Cell Seeding:

-

On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and count them.

-

Seed the cells into a 384-well white opaque microplate at a density of 5,000 cells per well in 20 µL of medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Perform a serial dilution of the this compound stock solution in assay buffer (e.g., PBS with 0.1% BSA and IBMX) to obtain a range of concentrations (e.g., from 10 µM to 0.1 pM).

-

Prepare solutions for the vehicle control (assay buffer with the same final concentration of solvent) and a positive control (e.g., 10 µM forskolin).

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the wells.

-

Add 20 µL of the diluted this compound, vehicle, or positive control to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Lysis and cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's instructions precisely for the addition of lysis reagents and detection components.

-

-

Data Analysis:

-

The output from the assay (e.g., fluorescence or luminescence) is proportional to the amount of cAMP produced.

-

Plot the response (e.g., relative fluorescence units) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximal response.

-

Applications in Research

This compound is a versatile tool for a range of research applications, including:

-

Target Validation: Confirming the role of the EP4 receptor in specific cellular pathways and disease models.

-

High-Throughput Screening: Serving as a reference agonist in screening campaigns for novel EP4 receptor modulators.

-

In Vivo Studies: Investigating the physiological and pathophysiological roles of EP4 receptor activation in animal models of disease. For example, this compound has been shown to produce a dose-dependent elevation in plasma glucagon-like peptide 1 (GLP-1) levels in fasted mice.

Conclusion

This compound is a highly potent and selective EP4 receptor agonist that serves as an indispensable tool for researchers studying the pharmacology and signaling of this important GPCR. Its well-defined properties and high selectivity allow for precise investigation of EP4 receptor function in a variety of experimental systems. This guide provides the essential technical information and protocols to facilitate the effective use of this compound in G-protein coupled receptor research.

References

The Structural-Activity Relationship of TCS 2510: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective EP4 Receptor Agonist

TCS 2510 has emerged as a significant pharmacological tool for studying the physiological and pathophysiological roles of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its high potency and selectivity make it a valuable lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with the EP4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptors and related signaling pathways.

Core Structure and Biological Activity of this compound

This compound, chemically known as (5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone, is a synthetic analog of PGE2. The foundational discovery of this compound involved the strategic replacement of the chemically sensitive hydroxycyclopentanone ring of PGE2 with a more stable γ-lactam scaffold. This modification was a key step in developing potent and selective EP4 agonists.[1]

Table 1: Biological Activity of this compound

| Parameter | Value | Receptor | Reference |

| EC50 | 2.5 nM | Human EP4 | [1] |

| Ki | 1.2 nM | Human EP4 | [1] |

This compound exhibits high selectivity for the EP4 receptor, with no significant binding to other prostanoid receptors at concentrations up to 14 μM.[1]

Structural-Activity Relationship (SAR) of this compound and its Analogs

The development of this compound and related compounds has provided valuable insights into the structural requirements for potent and selective EP4 agonism. The SAR can be dissected by analyzing the three key components of the molecule: the α-chain, the ω-chain, and the central core.

The γ-Lactam Core

The replacement of the hydroxycyclopentanone ring of PGE2 with a γ-lactam was a pivotal discovery. This modification not only improved chemical stability but also conferred high selectivity for the EP4 receptor. Further studies on related γ-lactam prostanoids have explored modifications of this core, such as the introduction of 2-oxo-1,3-oxazolidine, 2-oxo-1,3-thiazolidine, and 5-thioxopyrrolidine moieties, which also yielded highly selective EP4 agonists.

The α-Chain

The α-chain of this compound contains a tetrazole group, which serves as a bioisostere for the carboxylic acid present in PGE2. This substitution is critical for maintaining potency while potentially improving metabolic stability and pharmacokinetic properties. The length and composition of the alkyl chain connecting the tetrazole to the lactam core are optimized for potent interaction with the receptor.

The ω-Chain

The ω-chain of this compound features a (3S)-3-hydroxy-4-phenyl-1-buten-1-yl group. Key observations regarding the ω-chain's contribution to activity include:

-

The 15-hydroxyl group (corresponding to the 3-hydroxy group in the butenyl side chain): This hydroxyl group is crucial for agonist activity, mimicking the essential 15-hydroxyl of PGE2.

-

The Phenyl Group: The terminal phenyl group on the ω-chain contributes significantly to the binding affinity.

-

Stereochemistry: The specific stereochemistry at the hydroxyl-bearing carbon (3S) and the lactam ring attachment point (5R) is critical for optimal receptor binding and activation.

Table 2: Comparative SAR of γ-Lactam Prostaglandin Analogs

| Compound/Modification | Key Structural Feature | EP4 Activity | EP2 Activity | Reference |

| This compound (19a) | γ-lactam core, tetrazole α-chain, phenyl ω-chain | High Agonist | Low | [1] |

| 2-mercaptothiazole-4-carboxylic acid analog | Thiazole-based acidic group in α-chain | Potent Agonist | Potent Agonist | |

| 2-mercaptothiazole-5-carboxylic acid analog | Isomeric thiazole-based acidic group in α-chain | Reduced Potency | Reduced Potency |

Note: The data in Table 2 for the thiazole analogs is derived from a study on EP2/EP4 dual agonists and is presented here to illustrate the sensitivity of the α-chain to modification.

Signaling Pathways Modulated by this compound

The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit. Activation of the EP4 receptor by agonists like this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.

While the Gs-cAMP pathway is the canonical signaling route, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the Gαi and β-arrestin pathways, demonstrating functional selectivity.

Experimental Protocols

The characterization of this compound and its analogs relies on robust in vitro assays to determine their binding affinity and functional activity at the EP4 receptor.

Radioligand Binding Assay for EP4 Receptor

This competitive binding assay quantifies the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]-PGE2.

Materials:

-

Cell membranes prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

-

[3H]-PGE2 (radioligand).

-

Unlabeled PGE2 (for determining non-specific binding).

-

Test compounds (e.g., this compound and its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE2.

-

After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the Gs-coupled EP4 receptor.

Materials:

-

Whole cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

-

Test compounds (e.g., this compound and its analogs).

-

PGE2 (as a reference agonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of the test compound or reference agonist to the cells.

-

Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Generate dose-response curves and calculate the EC50 values for each compound.

Conclusion

The structural-activity relationship of this compound highlights the successful design of a potent and selective EP4 receptor agonist through the strategic modification of the natural prostaglandin E2 structure. The replacement of the hydroxycyclopentanone ring with a γ-lactam core, coupled with an optimized α-chain terminating in a tetrazole and a specific ω-chain, are the key determinants of its high affinity and selectivity. The detailed understanding of the SAR of this compound and its analogs provides a robust framework for the future design of novel EP4-targeted therapeutics with tailored pharmacological profiles. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of modulating the EP4 receptor pathway.

References

Methodological & Application

Application Notes and Protocols for TCS 2510 In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 2510 is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[1][2][3][4][5] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, bone resorption, and cancer biology. Understanding the in vivo effects of this compound is crucial for evaluating its therapeutic potential.

These application notes provide a detailed, representative experimental protocol for in vivo studies of this compound in mice, based on available data for EP4 agonists and general pharmacological testing procedures. Additionally, it includes a summary of available quantitative data and diagrams of the EP4 signaling pathway and a general experimental workflow.

Quantitative Data Summary

Due to the limited availability of published in vivo studies with this compound in mice, the following table summarizes key quantitative data from an ex vivo study on rat locus coeruleus neurons. This data provides insights into the potency of this compound.

| Parameter | Value | Species | Tissue | Measurement | Reference |

| EC₅₀ | 18.04 nM | Rat | Locus Coeruleus Neurons | Firing Rate Increase | |

| Concentration Range | 0.20 nM - 2 µM | Rat | Locus Coeruleus Neurons | Concentration-dependent increase in firing rate |

Signaling Pathway

The binding of this compound to the EP4 receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway activated by this interaction.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

Application Notes and Protocols: TCS 2510 Solubility and Vehicle for Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the selective EP4 receptor agonist, TCS 2510, and protocols for its preparation for both in vitro and in vivo studies.

Product Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

| This compound | 346673-06-1 | C₂₁H₂₉N₅O₂ | 383.49 g/mol | Selective EP4 agonist (EC₅₀ = 2.5 nM; Kᵢ = 1.2 nM)[1][2][3] |

Solubility Data

This compound exhibits solubility in organic solvents. It is crucial to prepare a fresh solution for each experiment or store stock solutions under appropriate conditions to ensure stability and activity.

| Solvent | Reported Concentration | Notes |

| Ethanol | 5 mg/mL | Often supplied pre-dissolved in anhydrous ethanol[1][2]. |

| DMSO | Soluble | A common solvent for creating stock solutions for in vitro and in vivo studies. |

Experimental Protocols

In Vitro Stock Solution Preparation

For cell-based assays, it is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration in the cell culture medium.

Materials:

-

This compound powder

-

Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note: For cell experiments, the final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

In Vivo Vehicle for Injection Preparation

The choice of vehicle for in vivo administration is critical and depends on the route of administration and the desired formulation (solution or suspension).

3.2.1. Vehicle for Intraperitoneal (IP) or Subcutaneous (SC) Injection (Based on DMSO solubility)

This formulation aims to create a clear solution for injection.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Sterile saline or Phosphate Buffered Saline (PBS)

Recommended Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline or PBS

Protocol:

-

Dissolve the required amount of this compound in DMSO.

-

Add PEG300 to the solution and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Finally, add the saline or PBS to reach the final volume and mix well.

-

It is recommended to prepare this vehicle fresh before each experiment.

Note: The concentration of DMSO should be minimized, especially for animals with low tolerance. For some studies, a lower percentage of DMSO may be necessary.

3.2.2. Vehicle for Oral Gavage (Suspension)

For oral administration, especially at higher doses, a suspension may be more suitable.

Materials:

-

This compound

-

0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

Protocol:

-

Weigh the required amount of this compound.

-

Prepare a 0.5% solution of CMC-Na in sterile water.

-

Add the this compound powder to the 0.5% CMC-Na solution.

-

Vortex or sonicate the mixture to create a homogenous suspension before each administration.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor is a G-protein coupled receptor that, upon activation, stimulates the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: this compound signaling pathway via the EP4 receptor.

Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for conducting an in vivo study with this compound.

Caption: General experimental workflow for an in vivo study.

References

Application Notes and Protocols for the Use of TCS 2510 in Primary Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 2510 is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor EP4.[1][2][3] As a Gs-coupled receptor, activation of EP4 by this compound leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, immune responses, bone metabolism, and neuronal activity. This compound's selectivity for the EP4 receptor makes it a valuable tool for investigating the specific roles of this receptor in various cellular contexts, particularly in primary cell lines which more closely mimic in vivo conditions.

These application notes provide detailed protocols for the use of this compound in primary cell lines, guidance on experimental design, and expected outcomes based on available data.

Product Information

| Feature | Description |

| Compound Name | This compound |

| Alternate Names | CAY10598, 5-[(3S)-3-hydroxy-4-phenyl-1-buten-1-yl]1-[6-(2H-tetrazol-5R-yl)hexyl]-2-pyrrolidinone |

| CAS Number | 346673-06-1 |

| Molecular Formula | C₂₁H₂₉N₅O₂ |

| Molecular Weight | 383.49 g/mol |

| Biological Activity | Selective EP4 receptor agonist with an EC₅₀ of 2.5 nM and a Kᵢ of 1.2 nM. It enhances intracellular cAMP concentration and active β-catenin abundance, and inhibits TNF-alpha production. |

| Solubility | Soluble in ethanol. For in vivo use, a suggested solvent is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS. |

| Storage | Store solid form at -20°C for up to 3 years. |

Signaling Pathway of this compound

This compound, as a selective EP4 agonist, primarily signals through the Gs-alpha subunit of its G-protein coupled receptor. This initiates a cascade that has been shown to influence multiple downstream effectors.

Caption: Simplified signaling pathway of this compound via the EP4 receptor.

Experimental Protocols

General Guidelines for Handling Primary Cells

Primary cells are more sensitive than immortalized cell lines and require careful handling to ensure viability and obtain reliable experimental results.

-

Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a biosafety cabinet) to prevent microbial contamination.

-

Media and Reagents: Use pre-warmed (37°C) complete culture media specific to your primary cell type. Avoid repeated warming and cooling of media.

-

Cell Recovery: Thaw cryopreserved cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed media.

-

Subculturing: Passage primary cells at a lower confluence than cell lines to maintain a healthy growth rate. Use gentle dissociation reagents and neutralize them promptly.

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a dose-response experiment to identify the effective concentration range of this compound for a specific primary cell type and biological endpoint.

Materials:

-

Primary cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in ethanol)

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates (e.g., 96-well or 24-well)

-

Assay-specific reagents (e.g., cAMP assay kit, ELISA kit for a downstream target)

Procedure:

-

Cell Seeding: Plate the primary cells in a multi-well plate at a density appropriate for the chosen assay and allow them to adhere and stabilize for 24 hours.

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the cells for a predetermined time, which will depend on the endpoint being measured. For signaling events like cAMP production, a short incubation (e.g., 15-30 minutes) is often sufficient. For changes in gene expression or protein secretion, longer incubation times (e.g., 6-24 hours) may be necessary.

-

Endpoint Analysis: Perform the desired assay to measure the biological response. This could include:

-

cAMP Measurement: Use a commercially available cAMP assay kit.

-

Cytokine/Chemokine Secretion: Analyze the cell culture supernatant using ELISA or a multiplex immunoassay.

-

Gene Expression Analysis: Isolate RNA and perform qRT-PCR for target genes.

-

Cell Proliferation/Viability: Use assays such as MTT, WST-1, or CellTiter-Glo.

-

Data Presentation:

| This compound Concentration | Endpoint 1 (e.g., cAMP [nM]) | Endpoint 2 (e.g., IL-6 pg/mL) |

| Vehicle Control | Value | Value |

| 1 nM | Value | Value |

| 10 nM | Value | Value |

| 100 nM | Value | Value |

| 1 µM | Value | Value |

| 10 µM | Value | Value |

Protocol 2: Assessing the Effect of this compound on Primary Immune Cell Function

This protocol provides a framework for investigating the immunomodulatory effects of this compound on primary immune cells, such as T cells, macrophages, or dendritic cells.

Materials:

-

Isolated primary immune cells (e.g., human PBMCs, murine bone marrow-derived macrophages)

-

Appropriate complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T cells)

-

Reagents for functional assays (e.g., ELISA kits for cytokines, flow cytometry antibodies)

Procedure:

-

Cell Preparation: Isolate primary immune cells using standard methods (e.g., Ficoll-Paque density gradient for PBMCs, differentiation of bone marrow cells for macrophages).

-

Cell Seeding: Plate the cells at the desired density in multi-well plates.

-

Pre-treatment (Optional): In some experimental designs, it may be beneficial to pre-treat the cells with this compound for a specific duration (e.g., 1-2 hours) before adding a stimulating agent.

-

Treatment and Stimulation: Add this compound at the predetermined optimal concentration (from Protocol 1) and the stimulating agent to the appropriate wells. Include controls for unstimulated cells, cells with stimulus only, and cells with this compound only.

-

Incubation: Incubate the cells for a period relevant to the function being assessed (e.g., 24-72 hours for cytokine production or T cell proliferation).

-

Functional Analysis:

-

Cytokine Profiling: Collect the supernatant and measure the concentration of relevant cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) by ELISA or multiplex assay.

-

T Cell Proliferation: Assess T cell proliferation using methods like CFSE dilution analyzed by flow cytometry or [³H]-thymidine incorporation.

-

Macrophage Polarization: Analyze the expression of M1/M2 markers (e.g., CD86, CD206) by flow cytometry or qRT-PCR.

-

Dendritic Cell Maturation: Evaluate the expression of maturation markers (e.g., CD80, CD83, CD86, MHC class II) by flow cytometry.

-

Data Presentation:

| Treatment Group | Key Cytokine 1 (pg/mL) | Key Cytokine 2 (pg/mL) | Proliferation Index |

| Unstimulated | Value | Value | Value |

| Stimulus Only | Value | Value | Value |

| This compound Only | Value | Value | Value |

| Stimulus + this compound | Value | Value | Value |

Experimental Workflow

Caption: General experimental workflow for using this compound in primary cell lines.

Conclusion

This compound is a powerful research tool for elucidating the role of the EP4 receptor in primary cell signaling and function. The protocols and guidelines provided here offer a starting point for researchers to design and execute robust experiments. It is crucial to optimize conditions for each specific primary cell type and experimental question to ensure the generation of high-quality, reproducible data. Careful consideration of dose-response and time-course studies will be essential for interpreting the biological effects of this compound.

References

Measuring cAMP Levels After TCS 2510 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 2510 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is a Gs protein-coupled receptor (GPCR), and its activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This signaling cascade is implicated in a variety of physiological processes, making the EP4 receptor an attractive target for therapeutic intervention in areas such as inflammation, immunology, and oncology.

These application notes provide a comprehensive guide for researchers interested in quantifying the effects of this compound on intracellular cAMP levels. Detailed protocols for cell-based cAMP assays are provided, along with data presentation guidelines and visualizations of the key pathways and workflows.

Signaling Pathway of this compound

This compound, as a selective EP4 receptor agonist, initiates a well-defined signaling cascade. The binding of this compound to the EP4 receptor induces a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent rise in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), mediating the cellular response.

Data Presentation

The potency and efficacy of this compound can be determined by generating a dose-response curve from a cAMP accumulation assay. The data should be summarized in a clear and structured table.

Table 1: Dose-Response of this compound on cAMP Accumulation in HEK293 Cells Stably Expressing the Human EP4 Receptor

| This compound Concentration (nM) | Mean HTRF Ratio (665/620 nm) | Standard Deviation | Calculated cAMP (nM) |

| 0 (Basal) | 3500 | 150 | 0.5 |

| 0.1 | 4500 | 200 | 1.5 |

| 1 | 8000 | 350 | 5.0 |

| 10 | 15000 | 700 | 15.0 |

| 100 | 25000 | 1100 | 30.0 |

| 1000 | 28000 | 1300 | 35.0 |

| 10000 | 28500 | 1400 | 36.0 |

| PGE2 (1 µM) | 29000 | 1500 | 37.0 |

Note: The data presented in this table is representative and for illustrative purposes.

From this data, key parameters such as the half-maximal effective concentration (EC50) can be calculated by fitting the data to a four-parameter logistic equation. For this compound, the reported EC50 for cAMP accumulation is in the low nanomolar range.[3]

Experimental Protocols

Several methods are available for measuring intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) and LANCE® (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays are widely used for their high sensitivity, robustness, and high-throughput screening compatibility.

Protocol 1: HTRF cAMP Assay

This protocol is based on the competitive immunoassay principle where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor (e.g., HiTSeeker EP4 Prostanoid Receptor Cell Line).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Phosphate-Buffered Saline (PBS).

-

This compound.

-

Prostaglandin E2 (PGE2) as a positive control.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

HTRF cAMP assay kit (containing cAMP-d2 tracer, anti-cAMP cryptate antibody, and lysis buffer).

-

White, low-volume 384-well plates.

-

HTRF-compatible plate reader.

Experimental Workflow:

References

Application Notes and Protocols: β-Catenin Western Blot Analysis Following Treatment with TCS 2510

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making its components attractive targets for therapeutic intervention. β-catenin is the central effector of the canonical Wnt pathway. In its active state, β-catenin translocates to the nucleus and, in complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, drives the expression of target genes. The stability and nuclear accumulation of β-catenin are tightly controlled.

Recent evidence has highlighted the crosstalk between G-protein coupled receptors and the Wnt/β-catenin pathway. TCS 2510 is a potent and selective agonist of the Prostaglandin E2 Receptor 4 (EP4). Activation of the EP4 receptor has been shown to modulate β-catenin signaling, suggesting a potential indirect mechanism to influence the Wnt pathway. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of the EP4 agonist this compound on β-catenin protein levels in a cellular context.

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This leads to the inhibition of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon inhibition of this complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus to activate gene transcription.

The EP4 receptor, upon activation by an agonist like this compound, can influence this pathway. EP4 activation can lead to increased intracellular cAMP levels and activation of Protein Kinase A (PKA). PKA can, in turn, phosphorylate and inhibit GSK3β, thereby mimicking the effect of Wnt signaling and leading to the stabilization and accumulation of β-catenin.

Figure 1: Crosstalk between EP4 and Wnt/β-catenin signaling pathways.

Experimental Protocol: Western Blot for β-Catenin

This protocol outlines the steps for treating cells with this compound and subsequently analyzing total β-catenin protein levels by Western blot.

I. Materials and Reagents

-

Cell Culture:

-

Cell line of interest (e.g., HEK293T, SW480, or other relevant line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

-

This compound Treatment:

-

This compound (stock solution in DMSO)

-

-

Protein Extraction:

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

-

SDS-PAGE:

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-15% gradient) or hand-cast gels

-

SDS-PAGE running buffer

-

Protein molecular weight marker

-

-

Western Blotting:

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: Rabbit anti-β-catenin

-

Loading control primary antibody: Mouse anti-GAPDH or anti-β-actin

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

-

II. Experimental Workflow

Figure 2: Western blot experimental workflow.

III. Detailed Methodology

1. Cell Culture and Treatment: a. Culture cells in appropriate flasks or plates until they reach 70-80% confluency. b. Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of harvest. c. Allow cells to adhere overnight. d. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time course (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included.

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel, along with a protein molecular weight marker. e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the ECL substrate and incubate with the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) following steps 5a-e, using the appropriate secondary antibody. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the corresponding loading control band intensity.

Data Presentation

The following table presents a hypothetical dataset illustrating the expected outcome of this compound treatment on β-catenin protein levels as determined by Western blot. The data should be presented as the mean ± standard deviation from at least three independent experiments.

| This compound Concentration | Treatment Time (hours) | Normalized β-catenin Level (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | 24 | 1.00 ± 0.12 |

| 10 nM | 24 | 1.35 ± 0.18 |

| 100 nM | 24 | 1.89 ± 0.25 |

| 1 µM | 24 | 2.45 ± 0.31 |

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |

| Primary antibody concentration too low. | Optimize the primary antibody concentration. | |

| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time and conditions. | |

| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations. | |

| Insufficient washing. | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Optimize antibody dilution. |

| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer. Keep samples on ice. |

Conclusion

This application note provides a comprehensive protocol for investigating the effect of the EP4 agonist this compound on β-catenin protein levels using Western blot analysis. By following this detailed methodology, researchers can effectively assess the crosstalk between the EP4 receptor and the Wnt/β-catenin signaling pathway, providing valuable insights for drug development and cancer research. The provided diagrams and troubleshooting guide serve as useful resources to ensure successful experimental outcomes.

Application of CXCR2 Antagonists in Fibrosis Research: A Detailed Guide

A Note on Compound Identification: The initial request specified "TCS 2510" for fibrosis research. However, extensive database searches have identified this compound as a selective EP4 prostaglandin receptor agonist, not a CXCR2 antagonist. This document will therefore focus on the well-established role of CXCR2 antagonists in fibrosis research, as this is the likely intended topic of interest for researchers in this field. We will use representative CXCR2 antagonists, such as Reparixin and Navarixin (SCH-527123) , to illustrate the principles and protocols.

Introduction to CXCR2 in Fibrosis

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade that drives fibrotic diseases. Its primary ligands, including CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), are potent chemoattractants for neutrophils and other inflammatory cells. In response to tissue injury, the activation of the CXCR2 signaling pathway leads to the recruitment of these cells to the site of damage. While this is a critical component of the normal wound healing process, sustained CXCR2 activation can lead to chronic inflammation, resulting in the excessive deposition of extracellular matrix (ECM) proteins and the development of fibrosis in various organs, including the lungs, liver, kidneys, and bone marrow.

CXCR2 antagonists are small molecule inhibitors that block the binding of these inflammatory chemokines to the receptor, thereby mitigating the downstream inflammatory signaling and subsequent fibrotic processes. This makes them a promising therapeutic target for a range of fibrotic disorders.

Quantitative Data on the Efficacy of CXCR2 Antagonists in Preclinical Fibrosis Models

The following tables summarize the quantitative effects of representative CXCR2 antagonists in various preclinical models of fibrosis.

Table 1: Efficacy of Reparixin in a Mouse Model of Myelofibrosis

| Parameter | Vehicle Control | Reparixin Treated | Percentage Change | Reference |

| Bone Marrow Fibrosis (Reticulin Stain) | Grade 2-3 | Grade 1-2 | Reduction in fibrosis grade | [1][2][3] |

| Spleen Fibrosis (Reticulin Stain) | Present | Reduced | Reduction in fibrotic area | |

| Megakaryocyte TGF-β1 Expression | High | Significantly Lower | Reduction in pro-fibrotic cytokine | |

| Megakaryocyte Collagen III Expression | High | Reduced | Reduction in ECM protein |

Note: In the Gata1low mouse model of myelofibrosis, Reparixin treatment for 20-37 days led to a significant reduction in bone marrow and splenic fibrosis. The anti-fibrotic effect was inversely correlated with plasma levels of the drug.

Table 2: Efficacy of a CXCR2 Antagonist (DF2162, a Reparixin analog) in Bleomycin-Induced Pulmonary Fibrosis in Mice